1-(Trimethylsilyl)-1-propyne
Overview
Description
1-(Trimethylsilyl)-1-propyne is an organosilicon compound with the molecular formula C₆H₁₂Si. It is characterized by the presence of a trimethylsilyl group attached to a propyne moiety. This compound is a colorless liquid at room temperature and is widely used in organic synthesis due to its unique reactivity and stability.
Mechanism of Action
Target of Action
1-(Trimethylsilyl)-1-propyne is a compound that belongs to the class of organosilicon compounds. It’s known that trimethylsilyl (tms) groups are often used in organic chemistry to protect reactive sites in a molecule during chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The TMS group is chemically inert and has a large molecular volume, making it useful in a number of applications .
Biochemical Pathways
Tms groups are often used in organic chemistry to protect reactive sites in a molecule during chemical reactions . This suggests that the compound could potentially interact with various biochemical pathways depending on the context of its use.
Pharmacokinetics
It’s known that tms groups can increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
The tms group can protect reactive sites in a molecule during chemical reactions, suggesting that it could potentially influence the reactivity and stability of other molecules in a cellular context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species or the pH of the environment could potentially affect the stability and reactivity of the TMS group . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1-propyne can be synthesized through various methods. One common method involves the reaction of propyne with trimethylsilyl chloride in the presence of a base such as sodium amide. The reaction proceeds as follows: [ \text{HC≡C-CH₃} + \text{Cl-Si(CH₃)₃} \rightarrow \text{HC≡C-Si(CH₃)₃} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl halides to form substituted alkynes.
Hydrosilylation: The compound can undergo hydrosilylation reactions with alkenes and alkynes to form silylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and bases such as sodium amide.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically used.
Hydrosilylation: Platinum or rhodium catalysts are often employed.
Major Products Formed:
Substitution Reactions: Products include various silylated derivatives.
Coupling Reactions: Products are substituted alkynes.
Hydrosilylation: Products are silylated alkenes and alkynes.
Scientific Research Applications
1-(Trimethylsilyl)-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne can be compared with other similar compounds such as:
Trimethylsilylacetylene: Similar in structure but lacks the propyne moiety.
1-(Trimethylsilyl)-1-butene: Contains a butene moiety instead of propyne.
1-(Trimethylsilyl)-1-ethyne: Contains an ethyne moiety instead of propyne.
Uniqueness: this compound is unique due to its combination of the trimethylsilyl group and the propyne moiety, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
trimethyl(prop-1-ynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGLONGLPGISNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87842-32-8 | |
Record name | Poly(1-trimethylsilyl-1-propyne) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87842-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211291 | |
Record name | 1-(Trimethylsilyl)prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-91-5 | |
Record name | Trimethyl-1-propyn-1-ylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6224-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trimethylsilyl)prop-1-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trimethylsilyl)prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trimethylsilyl)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TRIMETHYLSILYL)PROP-1-YNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQA6VF7W9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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